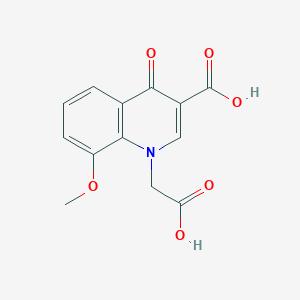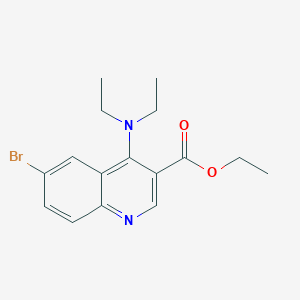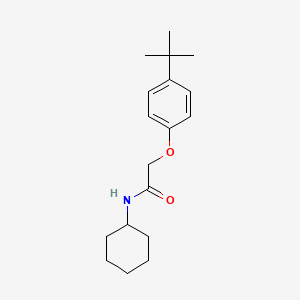
3-carboxy-8-methoxy-4-oxo-1(4H)-Quinolineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with carboxymethyl, methoxy, and carboxylic acid groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxyquinoline-4-carboxylic acid with glyoxylic acid under acidic conditions to form the intermediate 1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline. This intermediate is then further oxidized to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The methoxy and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 1,4-dihydroquinoline derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the carboxymethyl and methoxy groups may enhance binding affinity to enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 8-methoxyquinoline-4-carboxylic acid
- 1,4-dihydroquinoline-3-carboxylic acid
- Carboxymethylquinoline derivatives
Uniqueness: 1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C13H11NO6 |
|---|---|
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
1-(carboxymethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO6/c1-20-9-4-2-3-7-11(9)14(6-10(15)16)5-8(12(7)17)13(18)19/h2-5H,6H2,1H3,(H,15,16)(H,18,19) |
InChI-Schlüssel |
BIEFHUWHBPYTOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N(C=C(C2=O)C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)

![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)

![7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)

![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)

